

Application Notes and Protocols for Desglymidodrine Administration in Rats

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Compound of Interest

Compound Name: Desglymidodrine

Cat. No.: B1670291

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Introduction

Desglymidodrine, the active metabolite of the prodrug midodrine, is a potent and selective $\alpha 1$ -adrenergic receptor agonist.[1][2] It primarily acts on the arteriolar and venous vasculature to produce an increase in vascular tone and elevate blood pressure.[3][4][5] Unlike its parent compound, **desglymidodrine** is the pharmacologically active agent responsible for the therapeutic effects observed after midodrine administration. These application notes provide detailed protocols for the administration of **desglymidodrine** to rats for preclinical research, along with relevant quantitative data and a description of its signaling pathway.

Data Presentation

Pharmacokinetic Parameters of Desglymidodrine in Rats (following Midodrine administration)

Parameter	Value	Species	Reference
Time to Peak Plasma Concentration (Tmax)	~1 to 2 hours	Rat	
Biological Half-Life	~3 to 4 hours	Rat	

Toxicological Data for Midodrine in Rats

Parameter	Value	Route of Administration	Reference
Oral LD50	30 to 50 mg/kg	Oral	

Note: Specific LD50 for direct **desglymidodrine** administration in rats was not found in the reviewed literature.

Physiological Effects of Desglymidodrine in Rats

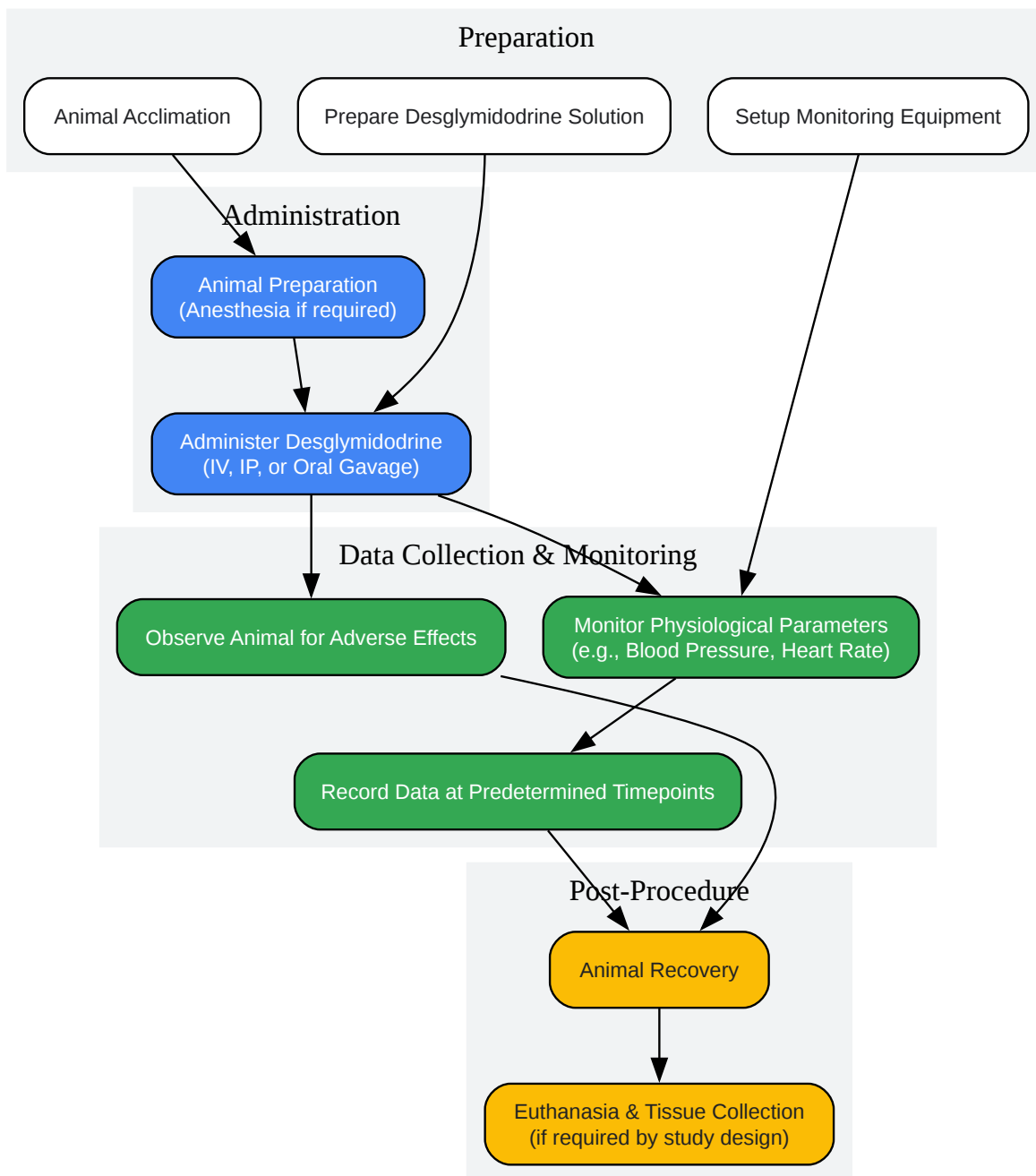
Experimental Model	Effect	Reference
Pithed Rats	Increase in arterial blood pressure	

Note: While the pressor effect is documented, specific dose-response data for blood pressure changes following direct **desglymidodrine** administration in rats is not readily available in the cited literature.

Signaling Pathway

Desglymidodrine exerts its effects by binding to and activating α 1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to the Gq alpha subunit. This initiates a downstream signaling cascade resulting in smooth muscle contraction and vasoconstriction.





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